The compound (3-cyclohexyl-5,6-dimethyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)(furan-2-yl)methanone is an organic heterocyclic compound that belongs to the class of thieno-pyrimidines. This compound features a complex structure that includes a thieno-pyrimidine moiety and a furan ring, which contribute to its potential biological activity and chemical properties. The molecular formula for this compound is with a molecular weight of approximately 344.47 g/mol.
This compound can be sourced from various chemical suppliers, including specialized chemical databases and research institutions. It is often utilized in medicinal chemistry and pharmaceutical research due to its unique structural features.
(3-cyclohexyl-5,6-dimethyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)(furan-2-yl)methanone is classified as an organosulfur heterocyclic compound. Its classification stems from its heterocyclic nature (containing sulfur in the ring structure) and its potential applications in drug design and development.
The synthesis of (3-cyclohexyl-5,6-dimethyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)(furan-2-yl)methanone typically involves multi-step synthetic strategies that may include:
The synthesis may require specific reagents like bases (e.g., sodium hydride) or solvents (e.g., dimethylformamide) under controlled temperatures to ensure optimal yields and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and high-performance liquid chromatography (HPLC) are commonly used to characterize the synthesized product.
The structural representation of (3-cyclohexyl-5,6-dimethyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)(furan-2-yl)methanone includes:
The compound's structural features can be expressed using the following identifiers:
CC(C)C1=C(SC2=NC(C(C)=C(C)S1)=N(C)C=C2)C(=O)CThe compound may undergo various chemical reactions typical for heterocycles, including:
Reactions are often monitored using spectroscopic methods such as infrared spectroscopy (IR) and mass spectrometry (MS) to confirm product formation and purity.
Research indicates that compounds with similar structures exhibit activities such as:
The physical properties of (3-cyclohexyl-5,6-dimethyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)(furan-2-yl)methanone include:
Chemical properties include:
This compound has potential applications in various fields:
CAS No.:
CAS No.: 13982-63-3
CAS No.: 2406-52-2
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8